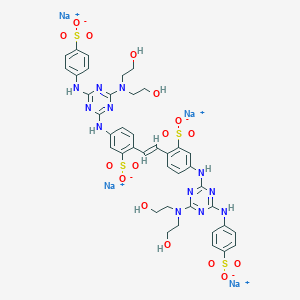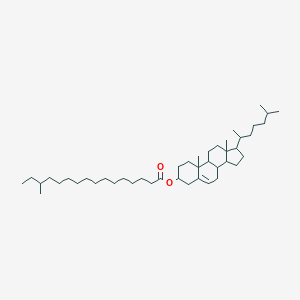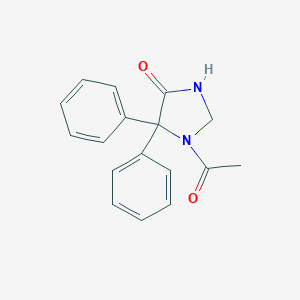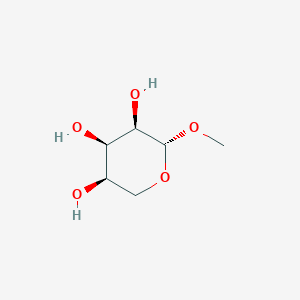
(Dimethylphenylsilyl)acetylene
概要
説明
(Dimethylphenylsilyl)acetylene is a silylated alkyne with the molecular formula C10H12Si. It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two methyl groups and an acetylene moiety. This compound is known for its unique chemical properties and its ability to participate in various organic reactions, making it a valuable reagent in synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: (Dimethylphenylsilyl)acetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial processes may involve the use of continuous flow reactors and optimized reaction conditions to ensure scalability and efficiency .
化学反応の分析
Types of Reactions: (Dimethylphenylsilyl)acetylene undergoes various types of chemical reactions, including:
Alkynylation: It participates in the alkynylation of amines, catalyzed by ruthenium complexes.
Substitution Reactions: The acetylene moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Ruthenium Complexes: Used as catalysts in alkynylation reactions.
Bases: Such as triethylamine, used to deprotonate and activate the acetylene group.
Major Products:
Alkynylated Amines: Formed through the alkynylation of amines.
Substituted Acetylenes: Resulting from substitution reactions.
科学的研究の応用
(Dimethylphenylsilyl)acetylene has a wide range of applications in scientific research:
作用機序
The mechanism of action of (Dimethylphenylsilyl)acetylene in chemical reactions involves the activation of the acetylene group, which can then participate in various nucleophilic and electrophilic reactions. The silicon atom, bonded to the phenyl and methyl groups, provides stability to the acetylene moiety, facilitating its reactivity .
類似化合物との比較
- (Triphenylsilyl)acetylene
- (Triisopropylsilyl)acetylene
- (tert-Butyldimethylsilyl)acetylene
- (Triethylsilyl)acetylene
Comparison: (Dimethylphenylsilyl)acetylene is unique due to the presence of both phenyl and dimethyl groups attached to the silicon atom. This structural feature imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its counterparts .
特性
IUPAC Name |
ethynyl-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAMHJAEFEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399112 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17156-64-8 | |
| Record name | (Dimethylphenylsilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


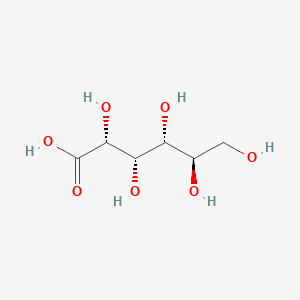
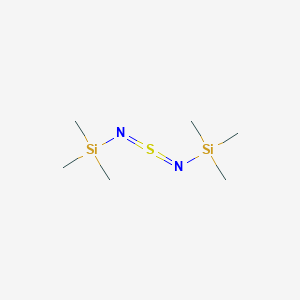
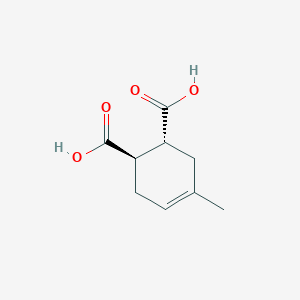
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
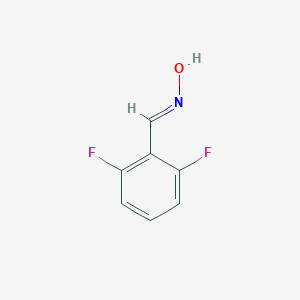
![7,12-dimethylbenzo[a]anthracene-5,6-diol](/img/structure/B96495.png)


